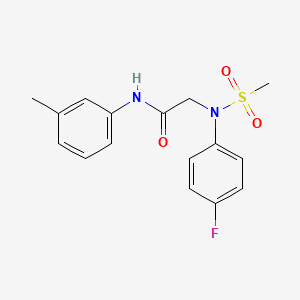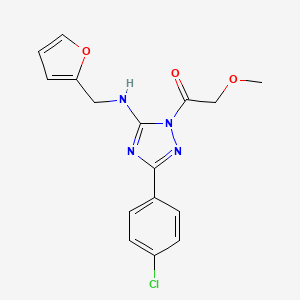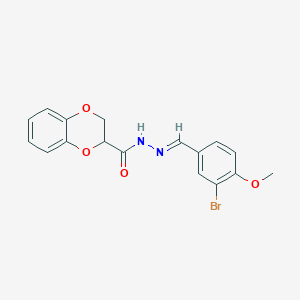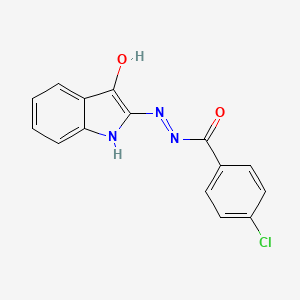
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide, also known as CODBH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of hydrazones, which are compounds that contain a nitrogen-nitrogen double bond and are known for their diverse biological activities. CODBH has been extensively studied for its potential use as a therapeutic agent due to its promising pharmacological properties.
作用機序
The exact mechanism of action of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and metabolism. For example, 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic and antidiabetic activities, it has also been found to exhibit antioxidant and anti-inflammatory properties. These effects are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is its ease of synthesis, which makes it readily available for research purposes. In addition, its diverse biological activities make it a promising candidate for the development of new therapeutic agents. However, one limitation of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide. One area of interest is the development of novel derivatives of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide with improved pharmacological properties. In addition, further studies are needed to fully elucidate the mechanism of action of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide and its potential use in the treatment of various diseases. Finally, research on the toxicity and safety of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is needed to determine its suitability for clinical use.
合成法
The synthesis of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide involves the condensation reaction between 4-chlorobenzohydrazide and isatin. This reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been studied for its potential use in the treatment of various diseases such as cancer and diabetes. It has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis, which is a form of programmed cell death. In addition, 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been found to inhibit the activity of key enzymes involved in glucose metabolism, making it a potential candidate for the treatment of diabetes.
特性
IUPAC Name |
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-10-7-5-9(6-8-10)15(21)19-18-14-13(20)11-3-1-2-4-12(11)17-14/h1-8,17,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHMBMPACNADFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N=NC(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)

![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
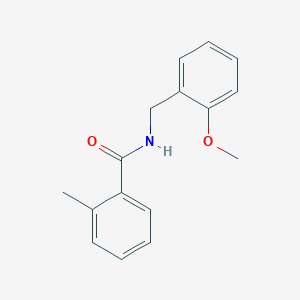
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
